Tetrahexylammonium benzoate
Overview
Description
Tetrahexylammonium benzoate is a compound that is structurally related to other tetraalkylammonium benzoates, which are known to form complex structures with water, creating a clathrate framework. In these frameworks, the tetraalkylammonium cations are located within the cavities of a hydrogen-bonded water structure, while the benzoate anions are hydrogen-bonded to the water framework, contributing to the polyhedral structure of the crystal .
Synthesis Analysis
The synthesis of related compounds, such as benzyl acetate, involves the reaction of benzyl chloride with sodium acetate in a two-phase system, using tetrahexylammonium chloride as a phase-transfer catalyst. This process is analyzed through kinetics, considering the distribution coefficient and chemical equilibrium constants of the catalyst and the tetrahexylammonium acetate produced during the reaction . Although this does not directly describe the synthesis of tetrahexylammonium benzoate, it provides insight into the type of reactions and conditions that might be used for its synthesis.
Molecular Structure Analysis
The molecular structure of tetrahexylammonium benzoate can be inferred from studies on similar compounds. For instance, tetrabutylammonium hydrogen bisbenzoate has been characterized by NMR and FTIR spectroscopy, and its crystal structure has been determined by X-ray diffraction, revealing an orthorhombic space group and the presence of short hydrogen bonds within the hydrogen bisbenzoate anion system . These findings suggest that tetrahexylammonium benzoate may also exhibit interesting structural features, such as short hydrogen bonds and specific crystallographic arrangements.
Chemical Reactions Analysis
Chemical reactions involving tetraalkylammonium compounds often utilize these as catalysts or intermediates. For example, tetrabutylammonium phthalimide-N-oxyl and tetraethylammonium 2-(carbamoyl)benzoate have been used as organocatalysts for the cyclotrimerization of isocyanates under solvent-free conditions . This indicates that tetrahexylammonium benzoate could potentially participate in similar organocatalytic reactions, given its structural similarity to these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahexylammonium benzoate can be extrapolated from related compounds. The polyhedral clathrate hydrates of tetra-n-butyl ammonium benzoate, for example, form tetragonal crystals and exhibit a complex water structure with hydrogen-bonded frameworks . The presence of tetraalkylammonium cations and benzoate anions within these frameworks likely affects the physical properties such as solubility and melting point. Additionally, the chemical properties, such as reactivity and catalytic ability, can be associated with the structural characteristics of the compound, as seen in the organocatalytic applications of similar tetraalkylammonium salts .
Scientific Research Applications
Gas Chromatography Applications : Tetrahexylammonium benzoate, among other organic molten salts, has been evaluated as a stationary phase for gas chromatography. These salts behave as stable isotropic liquids over a broad temperature range, facilitating the separation of diverse sample types, including alcohols and essential oils (Poole et al., 1984).
Medical Applications : It has been used in the development of ion-selective electrodes for benzoate determination in medicinal syrups (Lima et al., 1991).
Wastewater Treatment : Tetrahexylammonium dihexyl-sulfosuccinate, a related compound, has been used for treating spent caustic wastewater by liquid-liquid extraction, significantly reducing pollutant levels (Sabri et al., 2018).
Organocatalysis : Tetraethylammonium 2-(carbamoyl)benzoate, a related compound, has been found effective as an organocatalyst for selective cyclotrimerization of aryl and alkyl isocyanates under mild conditions (Dekamin et al., 2010).
Local Anesthetics : Tetrahexylammonium benzoate analogs have been synthesized and evaluated for their local anesthetic effect, showcasing potential medical applications (Zou et al., 2019).
Synthesis of Benzoyloxy-α,β-Enones : Sodium benzoate reacts with α-halo-α,β-enones in the presence of tetrabutylammonium hydrogensulfate to afford α- and/or γ-benzoyloxy-α,β-enones (Hayashi et al., 2005).
Biological Activity Evaluation : Benzoate compounds, including tetracaine and pramocaine derivatives, have been designed and synthesized, showing good local anesthetic effects (Huiying Zou et al., 2019).
Ionic Liquid Properties : Tetrahexylammonium dihexyl-sulfosuccinate, similar to tetrahexylammonium benzoate, has been used to treat spent caustic wastewater, effectively reducing pollutant and COD levels (Sabri et al., 2018).
properties
IUPAC Name |
tetrahexylazanium;benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H52N.C7H6O2/c1-5-9-13-17-21-25(22-18-14-10-6-2,23-19-15-11-7-3)24-20-16-12-8-4;8-7(9)6-4-2-1-3-5-6/h5-24H2,1-4H3;1-5H,(H,8,9)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEQWFPWQRZBOO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+](CCCCCC)(CCCCCC)CCCCCC.C1=CC=C(C=C1)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H57NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20256-54-6 (Parent) | |
Record name | 1-Hexanaminium, N,N,N-trihexyl-, benzoate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016436296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3066059 | |
Record name | 1-Hexanaminium, N,N,N-trihexyl-, benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahexylammonium benzoate | |
CAS RN |
16436-29-6 | |
Record name | 1-Hexanaminium, N,N,N-trihexyl-, benzoate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16436-29-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Hexanaminium, N,N,N-trihexyl-, benzoate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016436296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahexylammonium benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152111 | |
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Record name | 1-Hexanaminium, N,N,N-trihexyl-, benzoate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexanaminium, N,N,N-trihexyl-, benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahexylammonium benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.795 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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